molecular formula C11H15ClO2S B13538581 3-Methyl-1-phenylbutane-1-sulfonyl chloride

3-Methyl-1-phenylbutane-1-sulfonyl chloride

Cat. No.: B13538581
M. Wt: 246.75 g/mol
InChI Key: OVPXXIXCFBOWLL-UHFFFAOYSA-N
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Description

3-Methyl-1-phenylbutane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a branched alkyl chain (3-methylbutane) and a phenyl group attached to the sulfonyl chloride functional group. This structure confers unique reactivity and physicochemical properties, making it valuable in organic synthesis, particularly in sulfonylation reactions for forming sulfonate esters or sulfonamides. Its branched alkyl chain introduces steric effects, which may influence reaction kinetics and selectivity compared to linear-chain analogs.

Properties

Molecular Formula

C11H15ClO2S

Molecular Weight

246.75 g/mol

IUPAC Name

3-methyl-1-phenylbutane-1-sulfonyl chloride

InChI

InChI=1S/C11H15ClO2S/c1-9(2)8-11(15(12,13)14)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3

InChI Key

OVPXXIXCFBOWLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=CC=CC=C1)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-1-phenylbutane-1-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 3-methyl-1-phenylbutane-1-ol with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

3-Methyl-1-phenylbutane-1-ol+SOCl23-Methyl-1-phenylbutane-1-sulfonyl chloride+HCl+SO2\text{3-Methyl-1-phenylbutane-1-ol} + \text{SOCl}_2 \rightarrow \text{3-Methyl-1-phenylbutane-1-sulfonyl chloride} + \text{HCl} + \text{SO}_2 3-Methyl-1-phenylbutane-1-ol+SOCl2​→3-Methyl-1-phenylbutane-1-sulfonyl chloride+HCl+SO2​

This reaction typically requires an inert atmosphere and anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

In industrial settings, the production of 3-methyl-1-phenylbutane-1-sulfonyl chloride may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-methyl-1-phenylbutane-1-sulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with various nucleophiles. The sulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the sulfonyl chloride group is replaced by other functional groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

The following compounds are selected for comparison due to shared functional groups or structural motifs:

Table 1. Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reactivity Notes
3-Methyl-1-phenylbutane-1-sulfonyl chloride C₁₁H₁₃ClO₂S 244.79 Branched butane chain, phenyl group Steric hindrance slows nucleophilic substitution
Benzene sulfonyl chloride C₆H₅ClO₂S 176.62 Simple aromatic ring High reactivity due to low steric bulk
p-Toluenesulfonyl chloride (Tosyl chloride) C₇H₇ClO₂S 190.65 Methyl-substituted aromatic ring Widely used; moderate steric effects
3-(Benzyloxy)cyclobutane-1-sulfonyl chloride C₁₁H₁₃ClO₃S 260.73 Cyclobutane ring, benzyloxy group Enhanced solubility in polar solvents

Key Findings

Steric Effects: The 3-methyl group in 3-methyl-1-phenylbutane-1-sulfonyl chloride introduces significant steric hindrance, reducing its reactivity toward bulky nucleophiles compared to linear analogs like 1-butanesulfonyl chloride.

Electronic Effects: The phenyl group in 3-methyl-1-phenylbutane-1-sulfonyl chloride exerts an electron-withdrawing effect, activating the sulfonyl chloride group for electrophilic reactions.

Solubility and Stability :

  • Cyclobutane-based derivatives (e.g., 3-(benzyloxy)cyclobutane-1-sulfonyl chloride ) show increased solubility in polar solvents due to the oxygen atom in the benzyloxy group.
  • Branched-chain sulfonyl chlorides like the target compound are typically less water-soluble but more stable in hydrophobic environments.

Research Implications

  • Synthetic Applications : The steric profile of 3-methyl-1-phenylbutane-1-sulfonyl chloride makes it suitable for selective sulfonylation in sterically demanding environments, unlike tosyl chloride, which is more versatile but less selective.
  • Comparative Stability : Cyclobutane derivatives may decompose faster under acidic conditions due to ring strain, whereas the target compound’s branched chain enhances thermal stability.

Biological Activity

3-Methyl-1-phenylbutane-1-sulfonyl chloride, a sulfonyl chloride derivative, has gained attention in medicinal chemistry due to its potential biological activities. This compound is often utilized in the synthesis of various pharmaceuticals and biologically active molecules. Its unique structural features allow it to interact with biological systems in diverse ways, making it a subject of interest for researchers.

The molecular formula of 3-Methyl-1-phenylbutane-1-sulfonyl chloride is C11H13ClO2SC_{11}H_{13}ClO_2S, with a molecular weight of 248.74 g/mol. The compound features a sulfonyl chloride functional group, which is known for its reactivity in nucleophilic substitution reactions.

PropertyValue
Molecular FormulaC11H13ClO2SC_{11}H_{13}ClO_2S
Molecular Weight248.74 g/mol
IUPAC Name3-Methyl-1-phenylbutane-1-sulfonyl chloride
Functional GroupsSulfonyl chloride

The biological activity of 3-Methyl-1-phenylbutane-1-sulfonyl chloride is primarily attributed to its ability to form covalent bonds with nucleophiles, such as amines and alcohols. This property allows it to modify proteins and enzymes, potentially altering their activity. The compound may also act as an electrophile in various biochemical pathways, influencing cellular processes.

Biological Activities

Research indicates that 3-Methyl-1-phenylbutane-1-sulfonyl chloride exhibits several biological activities:

1. Antimicrobial Activity
Studies have shown that sulfonyl chlorides can possess antimicrobial properties. The mechanism may involve the disruption of bacterial cell wall synthesis or inhibition of essential enzymatic functions.

2. Anticancer Potential
Preliminary investigations suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The interaction with cellular proteins could lead to apoptosis or cell cycle arrest.

3. Neurotransmitter Modulation
There is evidence that sulfonyl chlorides can influence neurotransmitter systems, potentially affecting mood and behavior. This could be relevant in the context of neuropharmacology.

Case Studies

Several case studies have explored the biological effects of sulfonyl chlorides, including:

  • Case Study 1: A study investigated the cytotoxic effects of various sulfonyl chlorides on human cancer cell lines, revealing significant antiproliferative activity correlated with the structure of the compounds used.
  • Case Study 2: Research on the antimicrobial properties of sulfonyl chlorides demonstrated effective inhibition against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 3-Methyl-1-phenylbutane-1-sulfonyl chloride is crucial for optimizing its biological activity. Variations in substituents on the phenyl ring or modifications to the butane chain can significantly affect its reactivity and biological efficacy.

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